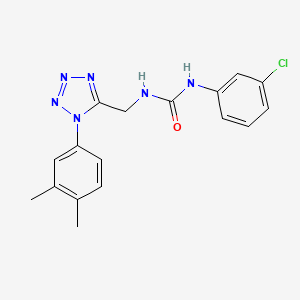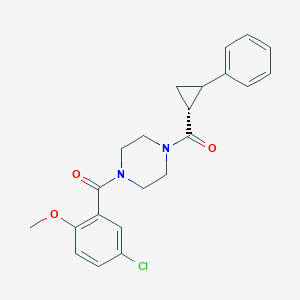
(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A study on the synthesis of related compounds, including piperazine derivatives, demonstrated variable and modest antimicrobial activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
- Antimicrobial Activities of Triazole Derivatives : Another research focused on the synthesis of triazole derivatives, some containing piperazine, and found good to moderate antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer and Antituberculosis Studies
- Synthesis, Anticancer, and Antituberculosis Studies : A specific study on derivatives of piperazin-1-yl methanone showed significant antituberculosis and anticancer activity (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antagonistic Properties
- Discovery of Potent Antagonists : A study discovered small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) involving derivatives of piperazin-1-yl methanone, indicating potential in receptor modulation (Romero, Hastings, Moningka, Guo, Wang, Di Salvo, Lei, Trusca, Deng, Tong, Terebetski, Ball, & Ujjainwalla, 2012).
σ-Receptor Affinity
- Chiral Nonracemic Piperazin-2-yl Methanol Derivatives : Research into piperazin-2-yl methanol derivatives, similar in structure, found high σ-receptor affinity, important for neurological applications (Beduerftig & Wünsch, 2004).
Inhibitors for Tubulin Polymerization
- Inhibitors of Tubulin Polymerization : A series of phenylpiperazin-1-yl methanones derived from phenoxazine and phenothiazine demonstrated potent inhibition of tubulin polymerization, suggesting potential in cancer treatment (Prinz, Ridder, Vogel, Böhm, Ivanov, Ghasemi, Aghaee, & Müller, 2017).
Corrosion Inhibition
- Organic Inhibitors on Corrosion of Mild Steel : A study on organic inhibitors, including derivatives of piperazin-1-yl methanone, showed significant corrosion inhibition efficiency on mild steel in acidic medium (Singaravelu, Bhadusha, & Dharmalingam, 2022).
作用機序
Target of Action
Similar compounds with piperazine and benzoyl groups have been known to interact with g protein-coupled receptors, such as adrenergic receptors . These receptors play a crucial role in various physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular signaling pathways . For instance, some piperazine derivatives act as antagonists for adrenergic receptors, blocking the binding of endogenous neurotransmitters and altering cellular responses .
Biochemical Pathways
Based on the potential interaction with adrenergic receptors, it can be inferred that this compound may influence pathways related to neurotransmission, cardiovascular function, and smooth muscle contraction .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which considers factors like molecular weight, lipophilicity, and hydrogen bond donors and acceptors to predict the compound’s bioavailability .
Result of Action
Based on the potential interaction with adrenergic receptors, it can be inferred that this compound may alter cellular responses in tissues where these receptors are present, potentially influencing physiological processes like neurotransmission, cardiovascular function, and smooth muscle contraction .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of similar compounds .
特性
IUPAC Name |
[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-[(1R)-2-phenylcyclopropyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3/c1-28-20-8-7-16(23)13-19(20)22(27)25-11-9-24(10-12-25)21(26)18-14-17(18)15-5-3-2-4-6-15/h2-8,13,17-18H,9-12,14H2,1H3/t17?,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHIMNCBRJXTDZ-QRWMCTBCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)[C@@H]3CC3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(2-phenylcyclopropyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

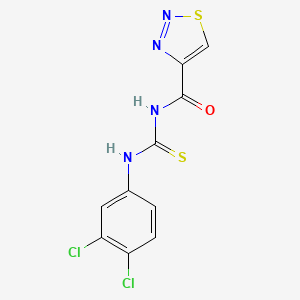


![ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2753224.png)
![methyl 4,5-dimethoxy-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B2753228.png)
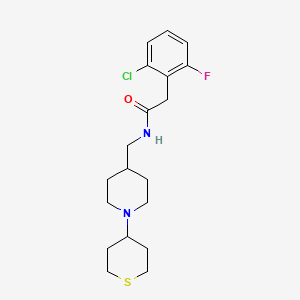
![Ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2753230.png)
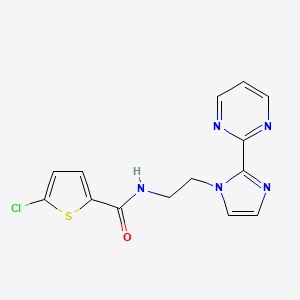
![N-(4-bromo-3-methylphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2753232.png)
![N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2753233.png)
![N-(3-methoxybenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2753234.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2753235.png)

